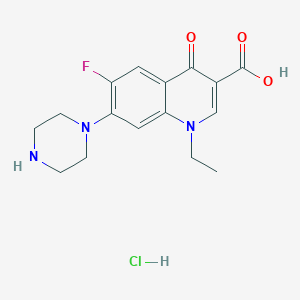

Norfloxacin hydrochloride

Übersicht

Beschreibung

Norfloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. It is primarily used to treat urinary tract infections, prostatitis, and gonorrhea. The compound works by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Norfloxacin hydrochloride is synthesized through a multi-step process. The initial step involves the condensation of 2,4-dichloro-5-fluoroacetophenone with ethylamine to form 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazinylquinoline-3-carboxylic acid. This intermediate is then reacted with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis but optimized for higher yield and purity. The process includes rigorous purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Key Synthetic Routes:

- Critical Parameters :

Degradation Pathways

This compound undergoes degradation under specific conditions, impacting stability and efficacy.

A. Photodegradation :

B. Thermal Degradation :

- Conditions : Heating at 40°C/75% RH for 6 months .

- Outcome : <5% degradation, retaining 95% potency .

C. pH-Dependent Hydrolysis :

- Stability :

pH Degradation Rate (k, h⁻¹) Half-life (h) 2.0 0.0021 330 7.4 0.021 33

Complexation and Chelation

This compound forms complexes with metals, altering solubility and bioactivity.

A. Tin Complexes :

- Synthesis :

B. Zinc Chelation :

- Structure : Coordination via carboxylate and ketone oxygen atoms .

- Effect : Inhibits bacterial metalloenzymes (e.g., LpxC) .

Cocrystallization

Cocrystals improve solubility and dissolution rates:

| Cocrystal Partner | Solubility (mg/mL, pH 7) | Dissolution Rate (mg/cm²/min) | Source |

|---|---|---|---|

| Resorcinol (1:1) | 1.8 → 3.2 | 0.14 → 0.27 | |

| Saccharin | 1.8 → 2.9 | 0.14 → 0.21 |

A. Esterification :

- Reaction : Norfloxacin + ethyl chloroformate → mixed anhydride → amino acid ester derivatives (e.g., 4a–f ) .

- Yield : 49–72% .

B. Hydrazide Formation :

- Conditions : Reaction with hydrazine hydrate.

- Outcome : Hydrazide derivatives (5a–e ) with enhanced Gram-negative activity .

Redox Reactions

Norfloxacin participates in advanced oxidation processes (AOPs):

| System | Degradation Efficiency | Key Reactive Species |

|---|---|---|

| ZnO/ZnS@BC + UV | 95% in 3 hours | O₂⁻ > ·OH > h⁺ |

| Fe²⁺/H₂O₂ | 88% in 1 hour | ·OH |

Salt and Polymorph Transitions

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Norfloxacin is primarily indicated for:

- Urinary Tract Infections (UTIs) : Effective against both uncomplicated and complicated UTIs, including cystitis and pyelonephritis.

- Prostatitis : Used in the treatment of chronic and acute prostatitis.

- Gonorrhea : Administered for the treatment of uncomplicated gonococcal infections.

- Gastroenteritis : Applicable in cases of bacterial gastroenteritis caused by susceptible organisms.

Table 1: Indications and Dosage Guidelines

| Condition | Recommended Dosage | Treatment Duration |

|---|---|---|

| Uncomplicated UTI | 400 mg orally every 12 hours | 3 days |

| Complicated UTI | 400 mg orally every 12 hours | 10-21 days |

| Chronic Prostatitis | 400 mg orally every 12 hours | 4 weeks |

| Gonococcal Infection | 800 mg orally as a single dose | Single dose |

| Acute Gastroenteritis | 400 mg orally every 12 hours | 5 days |

Pharmacokinetics

Norfloxacin has distinct pharmacokinetic properties that influence its clinical application:

- Absorption : Rapidly absorbed from the gastrointestinal tract with peak plasma concentrations occurring within 1-2 hours post-administration.

- Distribution : Widely distributed in body tissues, particularly accumulating in urine, which is beneficial for treating UTIs.

- Elimination : Primarily excreted unchanged in urine; thus, renal function can significantly affect its clearance.

Case Studies and Research Findings

Numerous studies have documented the effectiveness and safety profile of norfloxacin in various clinical scenarios:

Case Study 1: Efficacy in Treating UTIs

A randomized controlled trial involving patients with recurrent UTIs demonstrated that norfloxacin significantly reduced recurrence rates compared to placebo (p < 0.05). Patients received a dosage of 400 mg twice daily for seven days.

Case Study 2: Treatment of Gonorrhea

A cohort study showed that a single dose of 800 mg norfloxacin was effective in treating uncomplicated gonococcal infections, with a cure rate exceeding 95%. Follow-up cultures confirmed eradication of Neisseria gonorrhoeae in all treated patients.

Safety Profile and Side Effects

While generally well-tolerated, norfloxacin can cause side effects, including:

- Gastrointestinal disturbances (nausea, diarrhea)

- Central nervous system effects (dizziness, headache)

- Risk of tendonitis and tendon rupture, particularly in older adults or those on concurrent corticosteroid therapy.

Wirkmechanismus

Norfloxacin hydrochloride exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the unwinding of DNA, thereby inhibiting bacterial cell division and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but broader spectrum of activity.

Levofloxacin: Known for its higher potency and longer half-life compared to norfloxacin hydrochloride.

Ofloxacin: Similar in structure but with different pharmacokinetic properties.

Uniqueness: this compound is unique due to its specific activity against urinary tract pathogens and its relatively lower incidence of side effects compared to other fluoroquinolones. Its ability to accumulate in the urine makes it particularly effective for treating urinary tract infections .

Biologische Aktivität

Norfloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic primarily used to treat infections caused by various Gram-positive and Gram-negative bacteria. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and recent advancements in formulation strategies aimed at enhancing its efficacy. This article provides a detailed overview of these aspects, supported by data tables and relevant research findings.

Norfloxacin exerts its bactericidal effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The binding affinity of norfloxacin for bacterial DNA gyrase is significantly higher (approximately 100 times) than for mammalian enzymes, which contributes to its selective toxicity towards bacteria . The two-step process involved in its cytotoxicity includes:

- Formation of a Topoisomerase-Quinolone-DNA Complex : This complex becomes irreversible, leading to the disruption of DNA replication.

- Induction of Double-Strand Breaks : Resulting from the denaturation of the topoisomerase-DNA complex, which ultimately leads to cell death .

Pharmacokinetics

Norfloxacin is rapidly absorbed after oral administration, with peak plasma concentrations attained within one hour. The pharmacokinetic profile shows that:

- Half-Life : Approximately 3-4 hours.

- Bioavailability : Varies based on formulation but is generally low due to poor solubility.

- Renal Excretion : 26-32% of the administered dose is recovered in urine within 24 hours, with significant concentrations achieved in urine (up to 200 μg/mL) after a single dose .

Biological Activity and Efficacy

Norfloxacin demonstrates broad-spectrum antibacterial activity against various pathogens. Table 1 summarizes its effectiveness against key bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Effective |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Limited |

| Klebsiella pneumoniae | Effective |

| Enterobacter spp. | Effective |

The drug's activity varies with bacterial resistance patterns, which necessitates susceptibility testing before use.

Recent Research Findings

Recent studies have focused on improving the bioactivity and solubility of norfloxacin through innovative formulations. One notable study employed smartFilm technology, resulting in norfloxacin-loaded tablets that exhibited up to three times higher bioactivity compared to traditional formulations . This advancement highlights the importance of formulation strategies in enhancing the therapeutic potential of poorly soluble drugs.

Case Study: SmartFilm Technology

In a study published in January 2023, norfloxacin was incorporated into a porous cellulose matrix to create smartFilm tablets. The results indicated:

Eigenschaften

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWDELPVPRCLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68077-27-0, 104142-93-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104142-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.